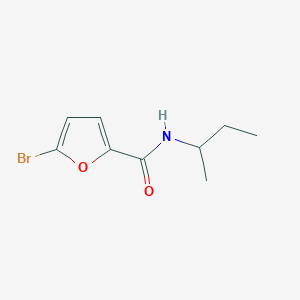

5-Bromo-N-(sec-butyl)-2-furamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-N-butan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-3-6(2)11-9(12)7-4-5-8(10)13-7/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOMRMODIBYHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400757 | |

| Record name | 5-Bromo-N-(butan-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546091-17-2 | |

| Record name | 5-Bromo-N-(butan-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Bromo N Sec Butyl 2 Furamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-N-(sec-butyl)-2-furamide, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. The spectrum for this compound would exhibit distinct signals corresponding to the protons on the furan (B31954) ring and the sec-butyl group. The two protons on the furan ring are in different chemical environments and would appear as two doublets. The sec-butyl group would show a complex set of signals: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene protons, and another multiplet for the methine proton adjacent to the nitrogen. The proton on the amide nitrogen (N-H) would likely appear as a broad singlet or a doublet if coupling to the adjacent C-H is observed.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, corresponding to each unique carbon atom in the structure. docbrown.info The carbon atoms of the furan ring, the amide carbonyl carbon, and the four carbons of the sec-butyl group all resonate at characteristic chemical shifts. The carbon atom bonded to the bromine (C5) would be significantly shifted, and the carbonyl carbon (C=O) would appear at the downfield end of the spectrum, which is typical for amide carbonyls. docbrown.infodocbrown.info

2D-NMR Spectroscopy techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the sec-butyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals. Further structural confirmation can be achieved with HMBC (Heteronuclear Multiple Bond Correlation) experiments, which reveal long-range (2-3 bond) correlations between protons and carbons, such as the correlation between the N-H proton and the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Furan H3 | 7.1 - 7.3 | d | 115 - 120 |

| Furan H4 | 6.5 - 6.7 | d | 112 - 116 |

| Amide N-H | 7.5 - 8.5 | br s or d | - |

| sec-butyl CH | 3.9 - 4.1 | m | 45 - 50 |

| sec-butyl CH₂ | 1.4 - 1.6 | m | 28 - 32 |

| sec-butyl CH₃ (doublet) | 1.1 - 1.3 | d | 18 - 22 |

| sec-butyl CH₃ (triplet) | 0.8 - 1.0 | t | 10 - 14 |

| Carbonyl C=O | - | - | 158 - 162 |

| Furan C2 | - | - | 145 - 150 |

| Furan C5-Br | - | - | 120 - 125 |

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Fourier-Transform Infrared)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz

The FTIR spectrum of this compound would show several characteristic absorption bands confirming its structure:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Absorption bands for sp³ C-H stretching from the sec-butyl group would appear just below 3000 cm⁻¹ (typically 2970-2850 cm⁻¹). libretexts.org Aromatic or sp² C-H stretching from the furan ring would be observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

C=O Stretch (Amide I): A very strong and sharp absorption band, characteristic of the carbonyl group in an amide, is expected in the range of 1680-1640 cm⁻¹. This is often one of the most prominent peaks in the spectrum.

N-H Bend (Amide II): This band, resulting from the in-plane bending of the N-H bond, typically appears as a strong absorption between 1570-1515 cm⁻¹.

C=C and C-O Stretches: Vibrations from the furan ring (C=C and C-O stretching) would produce multiple bands in the 1600-1400 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency "fingerprint region," typically between 650-550 cm⁻¹. libretexts.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3350 - 3250 | Medium-Strong |

| Furan (C-H) | Stretch | 3100 - 3000 | Medium |

| Alkyl (C-H) | Stretch | 2970 - 2850 | Strong |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 | Strong, Sharp |

| Amide (N-H) | Bend (Amide II) | 1570 - 1515 | Strong |

| Furan Ring | C=C Stretch | ~1580, ~1470 | Medium-Variable |

| Alkyl (C-H) | Bend | 1465 - 1370 | Medium |

| Furan Ring | C-O Stretch | 1250 - 1020 | Strong |

| C-Br Bond | Stretch | 650 - 550 | Medium-Strong |

Mass Spectrometry (MS) Techniques for Accurate Molecular Mass and Fragmentation Pattern Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate molecular mass of this compound (C₉H₁₂BrNO₂). This technique provides a highly precise mass measurement, which allows for the unambiguous determination of the elemental formula. A key feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. mdpi.com In a typical LC-MS analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions analyzed. The mass spectrum would show the protonated molecule [M+H]⁺, and its characteristic bromine isotope pattern. By inducing fragmentation (MS/MS), key structural information can be obtained. Expected fragmentation pathways for this compound would include:

Cleavage of the amide bond to form the 5-bromofuroyl cation.

Loss of the sec-butyl group.

Loss of the entire sec-butylamino group.

Each fragment containing the bromine atom would also exhibit the characteristic 1:1 isotopic pattern, aiding in the interpretation of the fragmentation data.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

| [M+H]⁺ | 246.01, 248.01 | Molecular ion peak showing the ⁷⁹Br/⁸¹Br isotope pattern. |

| [C₅H₂BrO₂]⁺ | 188.93, 190.93 | Fragment corresponding to the 5-bromofuroyl cation. |

| [M - C₄H₉]⁺ | 188.93, 190.93 | Loss of the sec-butyl radical. |

| [C₄H₁₀N]⁺ | 72.08 | Fragment corresponding to the sec-butylamine (B1681703) cation. |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC method would typically be employed, using a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV-Vis detector, as the furan ring system will absorb UV light. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust technique for the separation and quantification of volatile and thermally stable compounds. ornl.gov For this compound, a high-temperature capillary column with a non-polar or mid-polar stationary phase would be used. The sample is vaporized in a heated injector and separated based on its boiling point and interaction with the stationary phase. The flame ionization detector (FID) produces a signal proportional to the amount of carbon-containing analyte, making it an excellent method for quantification when calibrated with a certified reference standard. osti.gov This technique is highly effective for determining the percentage purity of the compound and for quantifying it in various matrices.

Investigation of Chemical Reactivity and Transformative Chemistry of 5 Bromo N Sec Butyl 2 Furamide

Reactivity of the Bromine Substituent: Towards Cross-Coupling and Other Functionalization Reactions

The carbon-bromine bond at the 5-position of the furan (B31954) ring is a primary site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the furan ring facilitates the initial oxidative addition step, a key process in many palladium-catalyzed cycles. tcichemicals.com

Prominent among these transformations are the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction couples the bromo-furan with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. yonedalabs.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method is highly versatile for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups at the 5-position of the furan. The reaction is tolerant of a wide range of functional groups, making it a robust synthetic tool. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-N-(sec-butyl)-2-furamide

| Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 |

| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 85 |

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes. libretexts.org In this context, this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base. princeton.edu The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. libretexts.org This reaction is particularly useful for synthesizing styrenyl-furan derivatives or other conjugated systems.

Table 2: Representative Conditions for Heck Reaction of this compound

| Alkene | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 |

| 1-Octene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 120 |

| Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 110 |

Transformations of the Furan Ring System and its Chemical Stability

The furan ring itself is a dynamic chemical entity, possessing a modest aromatic character that makes it susceptible to various transformations not typically observed in more aromatic systems like benzene. wikipedia.org Its stability and reactivity are significantly influenced by its substituents.

Chemical Stability and Ring Opening: Furan is known to be sensitive to strong acids, which can catalyze polymerization or ring-opening reactions. pharmaguideline.com However, the presence of electron-withdrawing groups, such as the 5-bromo and 2-amide substituents in the target molecule, increases the stability of the furan ring. pharmaguideline.com These groups decrease the electron density of the ring, making it less susceptible to protonation, which is often the initial step in acid-catalyzed degradation pathways. nih.gov

Oxidative Stability: The furan ring can undergo oxidative cleavage when treated with various oxidizing agents, a transformation that can be synthetically useful for generating 1,4-dicarbonyl compounds. organicreactions.org The electron-withdrawing nature of the substituents on this compound is expected to render the ring more resistant to oxidative degradation compared to unsubstituted or alkyl-substituted furans. nih.gov Forcing conditions, however, can still lead to ring opening.

Diels-Alder Reactions: Furan can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org This reaction is a powerful tool for constructing six-membered rings. The reactivity of the furan diene is highly dependent on its electronic properties. Electron-withdrawing groups generally decrease the energy of the furan's frontier molecular orbitals, reducing its reactivity towards electron-deficient dienophiles. wikipedia.org Therefore, this compound would be expected to be a relatively unreactive diene, likely requiring harsh conditions or highly reactive dienophiles to participate in Diels-Alder cycloadditions. nih.gov

Reactivity of the Amide Functional Group: C-N Bond Cleavage and Derivatization Reactions

The N-sec-butyl-2-furamide group offers another handle for chemical modification, primarily through reactions involving the amide bond itself or the N-H proton.

C-N Bond Cleavage: The amide bond is famously stable, but its cleavage (hydrolysis) can be achieved under forceful conditions. allen.in Heating this compound with a strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) will hydrolyze the amide bond to yield 5-bromo-2-furoic acid and sec-butylamine (B1681703). savemyexams.comchemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. allen.in

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to expel the sec-butylamide anion. chemguide.co.uk In recent years, transition-metal catalysis has enabled the cleavage of amide C-N bonds under milder conditions, providing alternative pathways for amide functionalization. nih.govillinois.edu

Derivatization Reactions: The hydrogen atom on the amide nitrogen is acidic enough to be removed by a strong base, and the resulting anion can be functionalized. A key reaction is N-alkylation. More advanced methods also allow for the derivatization at the N-H bond. For instance, rhodium-catalyzed carbene insertion into the N-H bond provides a pathway to synthesize more complex chiral amides, demonstrating the potential for further elaboration of the amide group. researchgate.netnih.gov

Stereochemical Considerations Arising from the sec-butyl Substituent and its Influence on Reactivity

A crucial and subtle aspect of the molecule's chemistry is the stereochemistry introduced by the sec-butyl group. The sec-butyl group, correctly named butan-2-yl, contains a chiral center at the carbon atom bonded to the amide nitrogen. wikipedia.orgchemistrysteps.com Consequently, this compound is a chiral molecule that exists as a pair of enantiomers: (R)-5-Bromo-N-(butan-2-yl)-2-furamide and (S)-5-Bromo-N-(butan-2-yl)-2-furamide.

The presence of this pre-existing stereocenter can have a significant influence on the outcome of chemical reactions that form a new stereocenter elsewhere in the molecule. This phenomenon is known as diastereoselectivity. wikipedia.org When a reaction creates a new chiral center, two diastereomers can be formed. These diastereomers are not mirror images and have different physical properties and energies. The chiral sec-butyl group can create a sterically and electronically biased environment, causing the reaction to proceed preferentially through a lower-energy transition state to form one diastereomer in excess of the other. nih.gov

This principle is well-established in the use of chiral auxiliaries. For example, in the conjugate addition of nucleophiles to α,β-unsaturated amides derived from chiral amines like pseudoephedrine, the auxiliary directs the nucleophile to attack one face of the double bond preferentially, leading to high diastereoselectivity. nih.gov By analogy, the chiral sec-butyl group in this compound could influence the stereochemical outcome of reactions such as:

Diels-Alder reactions: The approach of the dienophile to the top or bottom face of the furan ring could be influenced by the orientation of the bulky chiral amide group.

Additions to the furan ring: If a reaction were to add a group to the C3 or C4 position, creating a new stereocenter, the sec-butyl group could direct the approach of the reagent.

The degree of this stereochemical influence would depend on the specific reaction conditions and the proximity of the reaction center to the chiral sec-butyl group.

Computational Chemistry and in Silico Modeling of 5 Bromo N Sec Butyl 2 Furamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for predicting the binding mode and affinity of a compound within a biological target's active site.

Binding Mode and Affinity Prediction with Biological Macromolecules

For 5-Bromo-N-(sec-butyl)-2-furamide, molecular docking simulations would involve preparing the 3D structure of the compound and docking it into the binding sites of various biological macromolecules to predict its potential biological activity. The simulation calculates the binding energy (often expressed in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction.

However, no specific molecular docking studies detailing the binding modes or affinities of this compound with any specific protein targets have been published in the scientific literature. Therefore, a data table of binding affinities cannot be provided.

Illustrative Data Table for Molecular Docking (Hypothetical) This table illustrates the type of data that would be generated from such a study but is not based on actual research findings for the specified compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | - | - |

| Nuclear Receptor Y | - | - |

| Enzyme Z | - | - |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profile Prediction

Quantum mechanical (QM) calculations are used to model the electronic structure of a molecule, providing insights into its geometry, energy levels, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

A thorough search reveals no specific published quantum mechanical calculations for this compound. Such a study would provide valuable information on its electronic properties and reactivity profile.

Illustrative Data Table for Quantum Mechanical Calculations (Hypothetical) This table shows representative data from QM calculations; no such data has been published for the target compound.

| Parameter | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its interaction with a biological target. Key outputs include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex.

Currently, there are no available molecular dynamics simulation studies for this compound in the public domain.

Illustrative Data Table for Molecular Dynamics Simulation Metrics (Hypothetical) This table is an example of data that would be derived from MD simulations; it is not based on actual findings.

| Simulation Metric | System | Result |

| Average RMSD | Ligand-Protein Complex | - |

| Average RMSF | Ligand | - |

| Hydrogen Bond Occupancy | Specific Residue Interaction | - |

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. To build a QSAR/QSPR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity or properties would be required.

No QSAR or QSPR studies involving this compound have been found in the scientific literature. The development of such a model would necessitate a dataset of related furan-amide compounds with corresponding experimental data, which is not currently available.

Illustrative Data Table for QSAR Model Parameters (Hypothetical) This table exemplifies the kind of data presented in a QSAR study but is not based on actual research for this compound.

| Molecular Descriptor | Correlation Coefficient | Contribution to Model |

| LogP (Lipophilicity) | - | - |

| Topological Polar Surface Area (TPSA) | - | - |

| Molecular Weight | - | - |

Structure Activity Relationship Sar Studies of 5 Bromo N Sec Butyl 2 Furamide and Analogues

Influence of the Furan (B31954) Core Modifications on Biological Activity

The furan ring serves as a central scaffold for this class of compounds, and its modification can significantly impact biological activity. One strategic approach in medicinal chemistry involves the bioisosteric replacement of the furan ring to enhance stability and modulate activity. For instance, in studies of related furan-2-carboxamides, the furanone ring, which can be metabolically labile, has been successfully replaced by a more stable furan-2-carboxamide moiety. nih.govnih.gov This substitution was shown to be a viable strategy for improving the pharmacokinetic profile while maintaining or even enhancing biological effects, such as antibiofilm activity against Pseudomonas aeruginosa. nih.govnih.gov

Table 1: Effect of Furan Core Modifications on Biological Activity of 2-Carboxamide Analogues

| Furan Core Modification | Resulting Compound Class | Observed Impact on Biological Activity |

| Bioisosteric replacement of furanone | Furan-2-carboxamides | Improved metabolic stability and potent antibiofilm activity. nih.govnih.gov |

| Replacement with thiophene | Thiophene-2-carboxamides | Enhanced antiparasitic activity and DNA binding. nih.gov |

| Replacement with indole | Indole-2-carboxamides | Potent antiparasitic activity. nih.gov |

| Replacement with benzimidazole | Benzimidazole-2-carboxamides | More active in vivo than the corresponding furan derivative. nih.gov |

Role of the Bromo Substituent in Modulating Biological Effects and Target Interactions

The presence and position of a halogen atom, such as the bromo substituent at the 5-position of the furan ring, are critical determinants of a compound's biological activity. Halogen atoms can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of furan-2-carboxamides, halogen substituents on the aromatic rings have been shown to lead to better inhibition of biofilm formation. nih.gov This suggests that the electronegativity and size of the halogen atom play a role in the interaction with the biological target. Specifically, the bromo group in 5-Bromo-N-(sec-butyl)-2-furamide can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic site on a biological target, which can contribute significantly to binding affinity and selectivity. mdpi.com

Studies on benzofuran derivatives have also highlighted the importance of the halogen's position for cytotoxic activity, indicating that this is a critical determinant of biological function. mdpi.com For instance, N-(4-bromophenyl)furan-2-carboxamide has been shown to be an effective antibacterial agent, with the bromo substituent playing a key role in its activity. mdpi.com

Impact of the N-sec-butyl Moiety on Receptor Binding and Enzyme Inhibition

The nature of the substituent on the amide nitrogen is a crucial factor in determining the pharmacological profile of 2-furamide derivatives. The size, shape, and lipophilicity of the N-alkyl group can significantly influence how the molecule fits into a binding pocket and interacts with its target receptor or enzyme.

While direct SAR studies on the N-sec-butyl group of this compound are not extensively available, research on related classes of compounds provides valuable insights. For example, in cannabimimetic indoles, the length of the N-1 alkyl side chain is a critical factor for high-affinity binding to cannabinoid receptors CB1 and CB2. nih.gov Optimal binding is often observed with an alkyl chain of a specific length, with shorter or longer chains leading to a dramatic decrease in affinity. nih.gov

The branched nature of the sec-butyl group in this compound introduces steric bulk in a specific orientation, which can enhance selectivity for a particular target by favoring a specific binding conformation. Studies on pyrrolidinium-based ionic liquids have shown that branched alkyl chains, such as isopropyl, can significantly influence the material's properties compared to their linear counterparts. rsc.org This principle can be extrapolated to receptor-ligand interactions, where the branched structure of the sec-butyl group could lead to a more defined and potentially stronger interaction with a specific binding site. The increased lipophilicity conferred by the sec-butyl group can also enhance membrane permeability. nih.gov

Table 2: Influence of N-Alkyl Substituent Characteristics on Biological Activity in Related Compound Classes

| N-Alkyl Moiety Characteristic | General Observation | Potential Implication for this compound |

| Chain Length | Optimal length often required for high receptor affinity. nih.gov | The sec-butyl group may represent an optimal size for its target. |

| Branching | Introduces steric constraints that can enhance selectivity. rsc.org | The branched nature may contribute to target selectivity. |

| Lipophilicity | Increased lipophilicity can improve membrane permeability. nih.gov | The sec-butyl group likely enhances cell penetration. |

Systematic Variations of the Amide Linkage and Their Pharmacological Implications

The amide bond is a cornerstone of many biologically active molecules, providing structural rigidity and participating in crucial hydrogen bonding interactions with biological targets. However, the amide linkage can be susceptible to enzymatic cleavage, limiting the oral bioavailability and in vivo stability of a drug candidate. drughunter.com Consequently, the systematic variation of the amide linkage through the use of amide isosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties. drughunter.comsci-hub.senih.gov

Amide isosteres are functional groups that mimic the spatial and electronic properties of the amide bond but exhibit enhanced metabolic stability. drughunter.comsci-hub.senih.gov Common examples include triazoles, oxadiazoles, imidazoles, and fluoroalkenes. drughunter.comnih.gov The replacement of the amide bond in a bioactive molecule with one of these heterocyclic rings can introduce conformational constraints, leading to improved potency and selectivity. sci-hub.se

Table 3: Common Amide Isosteres and Their Potential Pharmacological Implications

| Amide Isostere | Key Features | Potential Pharmacological Implications |

| 1,2,3-Triazole | Metabolically stable, mimics hydrogen bonding properties. drughunter.comnih.gov | Improved in vivo stability and oral bioavailability. |

| Oxadiazole | Can mimic planarity and dipole moment of an amide. nih.gov | Enhanced metabolic stability and potentially altered selectivity. |

| Fluoroalkene | Mimics the geometry of the amide bond. sci-hub.se | Increased metabolic stability. |

| Trifluoroethylamine | Enhances metabolic stability by reducing susceptibility to proteolysis. drughunter.com | Improved pharmacokinetic profile. |

Potential As a Chemical Building Block and Scaffold in Advanced Drug Discovery

Application in Combinatorial Chemistry and High-Throughput Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse, yet structurally related, molecules for high-throughput screening (HTS) to identify new drug leads. chemspider.com The structure of 5-Bromo-N-(sec-butyl)-2-furamide is well-suited for its use as a scaffold in the generation of such chemical libraries. The furan (B31954) core provides a rigid framework, while the bromine atom at the 5-position serves as a key functional handle for a variety of cross-coupling reactions.

The bromine atom on the furan ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at this position, including aryl, heteroaryl, alkyl, and amino groups. This versatility enables the creation of a vast library of analogues from a single starting scaffold. For instance, a hypothetical library could be generated by reacting this compound with a diverse set of boronic acids via the Suzuki-Miyaura coupling reaction.

Furthermore, the amide bond offers another point of diversification. While the N-sec-butyl group is fixed in the parent molecule, a library could be designed where this group is varied. By starting with 5-bromo-2-furoic acid, a multitude of amides can be synthesized by coupling the acid with a library of primary and secondary amines. This approach, combined with the diversification at the 5-position, allows for a multi-dimensional exploration of the chemical space around the 5-bromo-2-furamide core.

The furan ring itself can participate in various chemical transformations, further expanding the potential for library synthesis. perlego.com The amenability of furan derivatives to serve as building blocks in diversity-oriented synthesis highlights their importance in creating complex and varied molecular architectures for biological screening. researchgate.netnih.gov

Table 1: Illustrative Combinatorial Library Based on the this compound Scaffold

| Scaffold Position | Reaction Type | Example Building Blocks | Resulting Substituent |

| 5-position (Br) | Suzuki-Miyaura Coupling | Phenylboronic acid, Pyridine-3-boronic acid | Phenyl, 3-Pyridyl |

| Sonogashira Coupling | Phenylacetylene, Trimethylsilylacetylene | Phenylethynyl, (Trimethylsilyl)ethynyl | |

| Buchwald-Hartwig Amination | Aniline, Morpholine | Phenylamino, Morpholinyl | |

| Amide (N-sec-butyl) | Amide Coupling (from 5-bromo-2-furoic acid) | Cyclohexylamine, Benzylamine | Cyclohexyl, Benzyl |

Design and Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the investigation of biological processes and the validation of drug targets. A well-designed chemical probe should possess high affinity and selectivity for its target, along with a functional group for detection or for covalent modification of the target. The structure of this compound offers a promising starting point for the development of such probes.

The furan-2-carboxamide moiety is a recognized pharmacophore found in various biologically active molecules. mdpi.com By identifying a biological target that interacts with this scaffold, the molecule can be further elaborated into a chemical probe. The bromine atom at the 5-position can be strategically replaced with a reporter group, such as a fluorophore, a biotin tag, or a photoaffinity label, through the cross-coupling reactions mentioned previously. This allows for the visualization, isolation, or covalent labeling of the target protein.

Alternatively, the bromine atom can serve as a site for introducing a reactive moiety, or "warhead," that can form a covalent bond with a specific amino acid residue in the target protein's binding site. This approach is particularly useful for identifying and characterizing the binding site of a protein of interest. The design of such probes requires a careful balance between maintaining binding affinity and incorporating the necessary reactive or reporter functionality.

The sec-butyl group, while seemingly simple, can play a crucial role in directing the binding of the molecule within a protein's active site through hydrophobic interactions. The chirality of the sec-butyl group can also be exploited to achieve stereospecific interactions with the target, potentially leading to probes with higher selectivity. The development of chemical probes from scaffolds like this compound can significantly aid in the elucidation of biological pathways and the identification of novel therapeutic targets.

Strategic Utility in Scaffold Hopping and Lead Optimization Programs

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable drug candidates by replacing the core molecular framework of a known active compound with a structurally different scaffold, while retaining the key pharmacophoric features responsible for its biological activity. nih.gov The furan-2-carboxamide core of this compound can serve as a novel scaffold to replace other aromatic or heteroaromatic systems in existing drug molecules. This can lead to compounds with improved pharmacokinetic properties, reduced toxicity, or novel intellectual property positions.

In lead optimization, the goal is to refine the structure of a hit compound from a high-throughput screen to improve its potency, selectivity, and drug-like properties. The modular nature of this compound makes it an attractive scaffold for this process. As discussed, the 5-position and the amide substituent can be systematically modified to explore the structure-activity relationship (SAR) around the core. For example, replacing the bromine with a variety of substituents can probe the electronic and steric requirements of the binding pocket.

The furan ring itself is a bioisostere of a phenyl ring and other aromatic systems. Its unique electronic properties and smaller size can offer advantages in terms of metabolic stability and solubility. The strategic replacement of a phenyl ring with a 5-bromofuran ring in a known drug molecule could be a viable scaffold hopping strategy to address metabolic liabilities associated with aromatic oxidation. nih.gov

Table 2: Potential Modifications of this compound in Lead Optimization

| Modification Site | Goal of Modification | Example Modification | Potential Outcome |

| 5-position (Br) | Improve potency/selectivity | Introduction of H-bond donors/acceptors | Enhanced target binding |

| Enhance solubility | Addition of polar groups (e.g., morpholine) | Improved aqueous solubility | |

| N-sec-butyl group | Optimize hydrophobic interactions | Replacement with other alkyl/cycloalkyl groups | Fine-tuning of binding affinity |

| Introduce chirality | Use of enantiomerically pure sec-butylamine (B1681703) | Increased selectivity | |

| Furan ring | Modulate electronic properties | Replacement with thiophene or pyridine (B92270) | Altered metabolic stability |

Solid-State Forms and Co-crystallization Studies for Enhanced Material Properties

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, solubility, and stability, are critical for its development into a viable drug product. While no specific solid-state studies on this compound have been reported, the potential for polymorphism, solvate formation, and co-crystallization can be inferred from its molecular structure. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen and the furan oxygen), along with the bromine atom capable of participating in halogen bonding, suggests a rich landscape of potential intermolecular interactions. rsc.orgresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's bioavailability and manufacturability. A systematic screen for different polymorphs of this compound would be a crucial step in its development. This typically involves crystallization from a variety of solvents under different conditions.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. researchgate.net By co-crystallizing an API with a benign co-former, it is possible to improve properties such as solubility, dissolution rate, and stability. The functional groups in this compound make it a good candidate for co-crystal formation. The amide group can form robust hydrogen bonds with co-formers containing carboxylic acids, amides, or other complementary functional groups. The bromine atom can participate in halogen bonds with Lewis basic sites on a co-former, providing an additional and directional interaction for building co-crystalline structures. nih.gov

Table 3: Potential Solid-State Characterization Techniques for this compound

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SCXRD) | Determination of the three-dimensional crystal structure, including bond lengths, angles, and intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Identification of different crystalline phases (polymorphs) and assessment of crystallinity. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal properties, such as melting point and enthalpy of fusion, and detection of phase transitions. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. |

| Infrared (IR) and Raman Spectroscopy | Information on functional groups and intermolecular interactions (e.g., hydrogen bonding) in the solid state. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-N-(sec-butyl)-2-furamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation of 5-bromofuran-2-carboxylic acid with sec-butylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and coupling with the amine under inert conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for yield optimization . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Confirmation of successful synthesis requires LCMS (retention time ~1.37 min under reverse-phase conditions) and ¹H-NMR (e.g., δ 7.69 ppm for aromatic protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H-NMR : Focus on aromatic proton signals (δ 6.5–8.0 ppm) and sec-butyl group signals (e.g., δ 1.0–1.5 ppm for methyl groups, δ 3.3–3.5 ppm for methine protons) .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z ~260 for [M+H]⁺) .

- Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during data collection?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, stereochemistry, and packing interactions. Key steps:

- Crystal Growth : Use slow evaporation in a 1:1 ethanol/diethyl ether mixture.

- Data Collection : Employ a synchrotron source for high-resolution data (e.g., λ = 0.71073 Å, T = 123 K).

- Refinement : Software like SHELXL refines structures to R-factors <0.05. Challenges include crystal twinning and weak diffraction due to bromine’s absorption .

Q. What strategies mitigate toxicity risks during in vitro studies of brominated furamides, and how do structural analogs inform safety protocols?

- Methodological Answer :

- Toxicity Assessment : Use reconstructed skin micronucleus (RSMN) assays (EpiDerm™ models) to evaluate genotoxicity .

- Handling Protocols : Structural analogs like sec-butyl chloroformate (RD₅₀ = 117 ppm in mice) suggest strict ventilation and PPE requirements. Avoid inhalation and use sealed glove boxes for synthesis .

- Waste Disposal : Neutralize brominated byproducts with 10% sodium bicarbonate before disposal .

Q. How should researchers address contradictory spectral data in structural elucidation, and what validation methods are recommended?

- Methodological Answer :

- Cross-Validation : Compare ¹H-NMR with ¹³C-NMR and DEPT-135 to resolve overlapping signals (e.g., sec-butyl CH vs. CH₂ groups) .

- DFT Calculations : Use Gaussian09 to simulate spectra and match experimental data (RMSD <0.1 ppm for NMR) .

- Alternative Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。